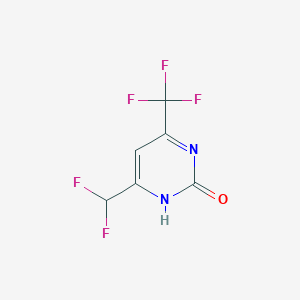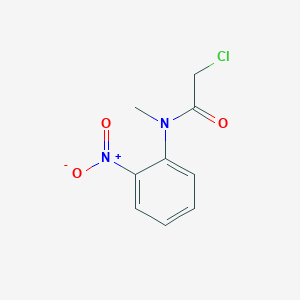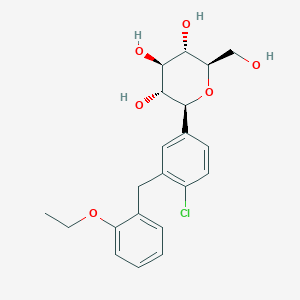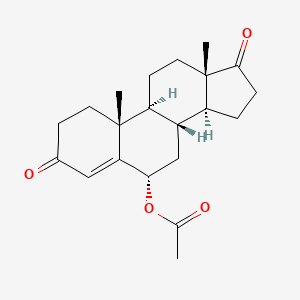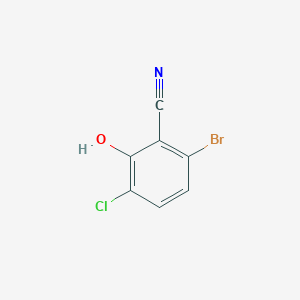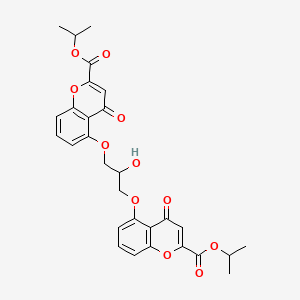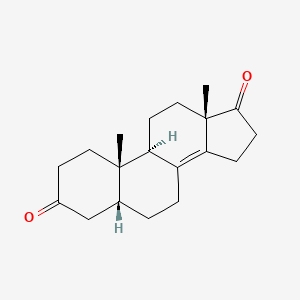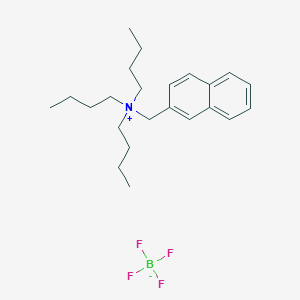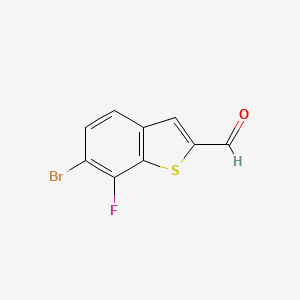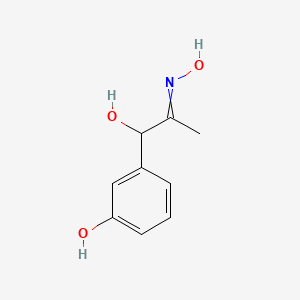
1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime typically involves the reaction of 1-(3-hydroxyphenyl)-2-propanone with hydroxylamine. This reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Scientific Research Applications
1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and oxime groups can form hydrogen bonds and other interactions, influencing the activity of these targets. Pathways involved may include metabolic processes and signal transduction .
Comparison with Similar Compounds
1-Hydroxy-1-(3-hydroxyphenyl)-2-propanone Oxime can be compared to similar compounds such as:
1-Hydroxy-1-(4-hydroxyphenyl)-2-propanone Oxime: Similar structure but different position of the hydroxy group.
1-Hydroxy-1-(3-methoxyphenyl)-2-propanone Oxime: Contains a methoxy group instead of a hydroxy group.
1-Hydroxy-1-(3-hydroxyphenyl)-2-butanone Oxime: Different carbon chain length. These comparisons highlight the unique reactivity and applications of this compound.
Properties
IUPAC Name |
3-(1-hydroxy-2-hydroxyiminopropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(10-13)9(12)7-3-2-4-8(11)5-7/h2-5,9,11-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCLQUZJZTZKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(C1=CC(=CC=C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

